Tin(II) oxalate

説明

The exact mass of the compound Stannous oxalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tin(II) oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tin(II) oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

oxalate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Sn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBLGYCUQGDOOR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

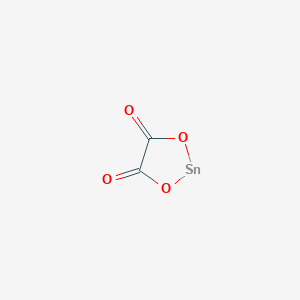

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061152 | |

| Record name | Ethanedioic acid, tin(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Stannous oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17715 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

814-94-8 | |

| Record name | Stannous oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, tin(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid, tin(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin(II) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNOUS OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAR72FE8EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Tin(II) Oxalate from Stannous Chloride: A Technical Guide

Introduction

Tin(II) oxalate, also known as stannous oxalate (SnC₂O₄), is a white to off-white crystalline solid that serves as a significant precursor and catalyst in various chemical and materials science applications.[1][2] It is an inorganic salt of tin(II) and oxalic acid, characterized by its limited solubility in water and thermal decomposition to tin oxides.[1][3] This property makes it a valuable precursor for synthesizing tin-based materials like tin(II) oxide (SnO) and tin(IV) oxide (SnO₂), which are utilized in ceramics, gas sensors, and as anode materials for lithium-ion batteries.[2][4] Additionally, stannous oxalate is employed as a catalyst in esterification and polymerization reactions and as a mordant for dyeing and printing textiles.[1][5]

This technical guide provides an in-depth overview of the synthesis of tin(II) oxalate from stannous chloride (SnCl₂), targeting researchers, scientists, and professionals in drug development. It details various experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflow.

Core Synthesis Pathway: Precipitation

The primary method for synthesizing tin(II) oxalate from stannous chloride is through a precipitation reaction.[6] This involves reacting an aqueous solution of stannous chloride with a solution containing an oxalate source, such as oxalic acid (H₂C₂O₄) or its alkali metal salts (e.g., ammonium oxalate, potassium oxalate).[6][7] The general chemical reaction is a double displacement or metathesis reaction, yielding insoluble tin(II) oxalate which precipitates from the solution.

SnCl₂ (aq) + C₂O₄²⁻ (aq) → SnC₂O₄ (s) + 2Cl⁻ (aq)

Key factors that influence the purity, yield, and physical characteristics of the final product include pH, temperature, reagent addition rate, and post-precipitation washing and drying procedures.[6][8] Controlling these parameters is crucial, especially to prevent the oxidation of the Sn²⁺ ion to Sn⁴⁺.[6]

Experimental Protocols

Several specific protocols for the synthesis of tin(II) oxalate from stannous chloride have been documented. The following sections detail the methodologies for key approaches.

Method 1: Reaction with Oxalic Acid

This method involves the direct reaction of stannous chloride with oxalic acid. Variations in temperature during precipitation can significantly affect the product's crystal size and properties.[6]

Protocol:

-

Prepare a solution of oxalic acid dihydrate (H₂C₂O₄·2H₂O) by dissolving it in distilled water. The solution is typically heated to around 60°C to ensure complete dissolution.[9]

-

Separately, an aqueous solution of high-purity stannous chloride is prepared.[9]

-

The stannous chloride solution is added dropwise to the heated oxalic acid solution over a period of approximately one hour while maintaining the temperature and stirring.[6][9]

-

The resulting mixture, which is strongly acidic (pH ≈ 1), is then cooled to room temperature (around 26°C) and stirred for an additional 60 minutes to allow for complete precipitation of a white crystalline solid.[6][9]

-

The precipitate is collected via filtration.

-

The collected solid is washed thoroughly with distilled water to remove residual chloride ions. The absence of chloride in the wash water can be confirmed with a silver nitrate test.[6]

-

The final product is dried under vacuum at a controlled temperature (e.g., 80°C) to yield pure stannous oxalate.[6]

A comparative study highlights the difference between "cold" (25°C) and "hot" (60°C) precipitation. The hot method yields larger, more defined crystals but may require longer drying times.[6]

Method 2: Reaction with Ammonium Oxalate

Using ammonium oxalate instead of oxalic acid can help reduce the free acid content in the reaction mixture, which simplifies the purification process.[6]

Protocol:

-

An ammonium oxalate solution is prepared by dissolving oxalic acid and an ammonia solution (e.g., 25% NH₃) in distilled water at approximately 60°C.[9][10]

-

A high-purity stannous chloride solution is added dropwise to the ammonium oxalate solution over about 45 minutes with constant stirring, maintaining the temperature at 60°C.[6][9]

-

After the addition is complete, the mixture has a pH of approximately 1-2.[9]

-

The solution is cooled to 20°C to facilitate the precipitation of stannous oxalate.[6]

-

The precipitate is filtered and washed extensively with distilled water (e.g., three wash cycles) to minimize chloride ion contamination to levels below 0.002%.[6]

-

The product is then dried to obtain stannous oxalate.

Method 3: Reaction with Potassium Oxalate

Another variation involves the use of potassium oxalate, which also proceeds via a double displacement reaction.[1][7]

Protocol:

-

Prepare a solution of potassium oxalate in industrial water, adjusting the pH to a weakly acidic range of 6-7.[7]

-

Add stannous chloride to the potassium oxalate solution.

-

The reaction is maintained at a constant temperature (e.g., 50-60°C) for approximately 2 hours.[7]

-

The pH of the solution is then adjusted to a weakly alkaline range of 7-8.[7]

-

The temperature of the resulting solution is adjusted to 35-40°C before filtering to collect the precipitate.[7]

-

The collected precipitate is washed and dried under reduced pressure to yield the final stannous oxalate product.[7]

Data Presentation

The following tables summarize the quantitative data from the described experimental protocols.

Table 1: Synthesis via Reaction with Oxalic Acid

| Parameter | Value | Reference |

|---|---|---|

| Oxalic Acid Dihydrate | 63 g | [6][9] |

| Distilled Water (for Oxalic Acid) | 150 g | [6][9] |

| Stannous Chloride Solution (44.8% SnCl₂) | 211.5 g | [6][9] |

| Reaction Temperature | 60°C | [9] |

| Addition Time | ~1 hour | [6][9] |

| Cooling Temperature | 26°C | [6] |

| Stirring Time (post-cooling) | 60 minutes | [6][9] |

| Final pH | ~1 | [9] |

| Yield | 77.4 g | [6] |

| Total Tin Content (Product) | 55.4% | [6] |

| Theoretical Tin Content | 56.7% |[6] |

Table 2: Comparison of Cold vs. Hot Precipitation with Oxalic Acid

| Parameter | Cold Method | Hot Method | Reference |

|---|---|---|---|

| Temperature | 25°C | 60°C | [6] |

| Median Crystallite Size | 5.8 µm | 12.5 µm | [6] |

| Drying Temperature | 110°C | 140°C | [6] |

| Drying Time (to ≤0.1% moisture) | 30 hours | 50 hours | [6] |

| Tin Content | 55.4% | 57.4% |[6] |

Table 3: Synthesis via Reaction with Ammonium Oxalate

| Parameter | Value | Reference |

|---|---|---|

| Oxalic Acid Dihydrate | 63 g | [6][9] |

| Ammonia Solution (25% NH₃) | 68 g | [6][9] |

| Distilled Water | 450 g | [6][9] |

| Stannous Chloride Solution (42.1% SnCl₂) | 225.6 g | [6][9] |

| Reaction Temperature | 60°C | [9] |

| Addition Time | 45 minutes | [6][9] |

| Cooling Temperature | 20°C | [6] |

| Final pH | 1-2 | [9] |

| Yield | 96.9 g | [6] |

| Total Tin Content (Product) | 54.0% | [6] |

| Sn(II) Content (Product) | 53.7% |[6] |

Experimental Workflow Visualization

The general workflow for the synthesis of tin(II) oxalate from stannous chloride via precipitation is illustrated below.

Caption: General experimental workflow for tin(II) oxalate synthesis.

Conclusion

The synthesis of tin(II) oxalate from stannous chloride is a well-established process primarily achieved through controlled precipitation reactions. The choice of oxalate source—be it oxalic acid, ammonium oxalate, or potassium oxalate—and the precise control of reaction parameters such as temperature and pH are critical for determining the final product's yield, purity, and crystalline structure. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and scientists to reproduce and optimize the synthesis for various applications, from catalysis to materials science.

References

- 1. Page loading... [guidechem.com]

- 2. STANNOUS OXALATE - Ataman Kimya [atamanchemicals.com]

- 3. Tin(II) oxalate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Stannous oxalate | 814-94-8 [chemicalbook.com]

- 6. Tin(II) oxalate | 814-94-8 | Benchchem [benchchem.com]

- 7. CN110172020A - A kind of preparation method of stannous oxalate - Google Patents [patents.google.com]

- 8. Synthesis of Tin Oxide (SnO2) by the Oxalate Route: Effects of Addition Method and Ageing | Scientific.Net [scientific.net]

- 9. CN103562134A - Method for the preparation of high purity stannous oxide - Google Patents [patents.google.com]

- 10. EP2668136A2 - Method for the preparation of high purity stannous oxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Tin(II) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of tin(II) oxalate (SnC₂O₄). It details the multi-stage decomposition process under both inert and oxidizing atmospheres, leading to the formation of tin(II) oxide (SnO) or tin(IV) oxide (SnO₂), respectively. This document synthesizes key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies, presenting them in a structured format for comparative analysis. Detailed experimental protocols for the synthesis of tin(II) oxalate and its thermal analysis are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the underlying processes. This guide is intended to be a valuable resource for researchers and professionals working with tin compounds and thermal analysis techniques.

Introduction

Tin(II) oxalate, a white crystalline powder, is a significant precursor in the synthesis of various tin-based materials, including catalysts and tin oxides for applications in ceramics and gas sensors. Its utility largely stems from its thermal decomposition properties, which allow for the controlled formation of tin oxides with specific stoichiometries and microstructures. Understanding the precise mechanism of this decomposition is critical for optimizing these synthetic processes.

The thermal decomposition of tin(II) oxalate is a complex process that is highly dependent on the surrounding atmosphere. In an inert environment, the decomposition proceeds through a tin carbonate intermediate to yield tin(II) oxide. Conversely, in an oxidizing atmosphere such as air, the reaction pathway is altered by the presence of oxygen, leading to the formation of tin(IV) oxide. This guide will elucidate these distinct mechanisms, supported by quantitative data and detailed experimental methodologies.

Thermal Decomposition Mechanism

The thermal decomposition of tin(II) oxalate follows different pathways depending on the gaseous environment.

Decomposition in an Inert Atmosphere

Under an inert atmosphere, such as nitrogen or argon, the decomposition of tin(II) oxalate is understood to be a two-step process. The initial decomposition of tin(II) oxalate forms a tin carbonate intermediate, which subsequently decomposes to tin(II) oxide and carbon dioxide[1].

The proposed reaction scheme is as follows:

-

SnC₂O₄(s) → SnCO₃(s) + CO(g)

-

SnCO₃(s) → SnO(s) + CO₂(g)

This decomposition pathway is characterized by distinct temperature ranges for each step, which can be quantified using thermogravimetric analysis (TGA).

Decomposition in an Oxidizing Atmosphere

In the presence of air or oxygen, the thermal decomposition of tin(II) oxalate is a more complex, multi-step process that ultimately yields tin(IV) oxide (SnO₂)[2][3]. The reaction begins with the decomposition of the oxalate, but the intermediate products and the tin species are subsequently oxidized.

The overall reaction can be summarized as:

SnC₂O₄(s) + O₂(g) → SnO₂(s) + 2CO₂(g)

Kinetic studies have shown that this oxidative decomposition can be resolved into two or three distinct reaction steps, which are influenced by factors such as sample morphology and heating rate[4]. The process is characterized by a phase boundary-controlled reaction initiated at the surface, where the formation of a product layer can inhibit the diffusion of gases[5]. A pronounced exothermic effect is observed, which is attributed to the oxidation of evolved carbon monoxide to carbon dioxide, occurring simultaneously with the oxidation of Sn²⁺ to Sn⁴⁺[2].

Quantitative Data

The following tables summarize the quantitative data obtained from various thermal analysis studies on tin(II) oxalate.

Table 1: Decomposition Temperatures and Mass Loss of Tin(II) Oxalate

| Atmosphere | Step | Temperature Range | Peak Temperature | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Final Product | Reference |

| Inert (N₂) | 1 & 2 | 247–352 °C (520–625 K) | - | 34.8 (for SnO) | - | SnO | [1] |

| Air | 1 | 260–360 °C | - | - | - | Intermediate | [3] |

| Air | 2 | 410–480 °C | 470 °C (DSC Exotherm) | 27.1 (for SnO₂) | - | SnO₂ | [3] |

| Air | - | up to 400°C | 370 °C (DTA Exotherm) | - | - | SnO₂ | [2] |

Note: Dashes indicate data not specified in the cited source.

Table 2: Kinetic Parameters for the Oxidative Decomposition of Tin(II) Oxalate in Air

| Condition | Step | Contribution (cᵢ) | Activation Energy (Eₐ) (kJ mol⁻¹) | Reference |

| Isothermal | 1 | 0.60 ± 0.02 | 136.9 ± 6.5 | [4] |

| Isothermal | 2 | 0.40 ± 0.02 | 183.5 ± 3.0 | [4] |

| Non-isothermal | 1 | 0.74 ± 0.04 | 170.0 ± 5.7 | [4] |

| Non-isothermal | 2 | 0.26 ± 0.04 | 196.8 ± 3.2 | [4] |

Data from a kinetic deconvolution study on a specific sample of tin(II) oxalate.

Experimental Protocols

This section provides detailed methodologies for the synthesis of tin(II) oxalate and its characterization by thermal analysis.

Synthesis of Tin(II) Oxalate

A common method for the preparation of tin(II) oxalate is through the reaction of a soluble tin(II) salt with oxalic acid[6].

Materials:

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Distilled water

Procedure:

-

Prepare a 0.04 M aqueous solution of tin(II) chloride dihydrate.

-

Prepare a 0.04 M aqueous solution of oxalic acid dihydrate.

-

Add the oxalic acid solution dropwise to the tin(II) chloride solution at room temperature with constant stirring.

-

A white precipitate of tin(II) oxalate will form.

-

Continue stirring for a designated period to ensure complete precipitation.

-

Filter the precipitate using a Buchner funnel.

-

Wash the precipitate with distilled water to remove any unreacted reagents and by-products.

-

Dry the resulting tin(II) oxalate powder in a vacuum oven at a temperature below its decomposition point (e.g., 80-100 °C).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal decomposition of the synthesized tin(II) oxalate can be investigated using TGA and DSC.

Instrumentation:

-

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.

Procedure:

-

Calibrate the TGA instrument for mass and the DSC instrument for temperature and enthalpy.

-

Accurately weigh a small amount of the dried tin(II) oxalate sample (typically 5-10 mg) into an alumina or platinum crucible.

-

Place the crucible in the STA instrument.

-

Set the desired atmosphere (e.g., high purity nitrogen for inert conditions or dry air for oxidizing conditions) with a constant flow rate (e.g., 50-100 mL/min).

-

Program the temperature profile. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 700 °C) at a constant heating rate (e.g., 10 °C/min).

-

Initiate the measurement and record the mass change (TGA), the derivative of the mass change (DTG), and the heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to determine the onset and peak temperatures of decomposition, the percentage mass loss for each step, and the enthalpy changes associated with the thermal events.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Conclusion

The thermal decomposition of tin(II) oxalate is a versatile process for the synthesis of tin oxides, with the final product being dictated by the reaction atmosphere. In an inert atmosphere, tin(II) oxide is the primary product, formed through a tin carbonate intermediate. In an oxidizing atmosphere, the decomposition is more complex, involving oxidation steps that lead to the formation of tin(IV) oxide. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals to understand and control the thermal decomposition of tin(II) oxalate for various applications. The provided visualizations offer a clear and concise summary of the decomposition pathways and the experimental workflow, further aiding in the comprehension of this important chemical transformation.

References

Unveiling the Crystal Architecture of Tin(II) Oxalate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of tin(II) oxalate (SnC₂O₄), a compound of interest for researchers, scientists, and professionals in drug development and materials science. This document details the precise atomic arrangement of SnC₂O₄ and outlines the experimental procedures for its synthesis and characterization.

Crystal Structure and Lattice Parameters of Tin(II) Oxalate

Tin(II) oxalate crystallizes in a monoclinic system, a crystal structure characterized by three unequal axes with one oblique angle. The specific arrangement of atoms in the unit cell is defined by the C2/c space group . This structural information is crucial for understanding the compound's physical and chemical properties.

The precise dimensions of the unit cell, known as lattice parameters, have been determined through X-ray diffraction analysis. These parameters define the size and shape of the smallest repeating unit in the crystal lattice.

| Lattice Parameter | Value |

| a | 10.56 Å |

| b | 5.80 Å |

| c | 8.50 Å |

| α | 90° |

| β | 125.19° |

| γ | 90° |

| Crystal System | Monoclinic |

| Space Group | C2/c |

Table 1: Crystal structure and lattice parameters of SnC₂O₄.

Experimental Protocols

The determination of the crystal structure and lattice parameters of tin(II) oxalate relies on its synthesis followed by detailed characterization using X-ray diffraction.

Synthesis of Tin(II) Oxalate via Precipitation

A common and effective method for synthesizing tin(II) oxalate is through a precipitation reaction in an aqueous solution.[1]

Materials:

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of tin(II) chloride dihydrate and oxalic acid dihydrate.

-

Slowly add the oxalic acid solution to the tin(II) chloride solution with constant stirring.

-

A white precipitate of tin(II) oxalate will form immediately.

-

Continue stirring the mixture for a designated period to ensure complete precipitation.

-

Isolate the precipitate by filtration.

-

Wash the collected solid with deionized water to remove any unreacted reagents and byproducts.

-

Dry the purified tin(II) oxalate powder in an oven at a suitable temperature.

Characterization by X-ray Diffraction (XRD)

X-ray diffraction is the definitive technique for elucidating the crystal structure and determining the lattice parameters of a crystalline solid.

Instrumentation:

-

Powder X-ray diffractometer

-

Cu Kα radiation source (λ = 1.5406 Å)

Procedure:

-

Sample Preparation: The synthesized tin(II) oxalate powder is finely ground to a homogenous consistency to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). Data is typically collected over a wide angular range (e.g., 10-90° 2θ) with a defined step size and counting time.

-

Data Analysis (Rietveld Refinement): The resulting X-ray diffraction pattern is a fingerprint of the crystalline material. To extract detailed structural information, a process called Rietveld refinement is employed. This method involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. The refinement process iteratively adjusts various parameters, including the lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the calculated and observed patterns. A successful Rietveld refinement confirms the crystal structure and provides highly accurate lattice parameters.

Logical Workflow

The following diagram illustrates the logical workflow from the synthesis of tin(II) oxalate to the determination of its crystal structure and lattice parameters.

References

Tin(II) Oxalate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for tin(II) oxalate (CAS No. 814-94-8). The information is compiled and presented to meet the needs of professionals in research and drug development, with a focus on quantitative data, experimental context, and clear visual representations of safety protocols.

Chemical and Physical Properties

Tin(II) oxalate, also known as stannous oxalate, is a white, crystalline powder.[1] It is sparingly soluble in water but soluble in dilute hydrochloric acid.[2][3] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₂O₄Sn | [4][5] |

| Molecular Weight | 206.73 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline powder/solid | [1][4] |

| Odor | Odorless or with a faint, non-distinct scent | [7] |

| Melting Point | 280 °C (536 °F; 553 K) with decomposition | [1][2] |

| Density | 3.56 g/cm³ | [2] |

| Solubility in water | 0.5 g/L | [2] |

| Flash Point | Not applicable | [6] |

Toxicological Data

Tin(II) oxalate is classified as harmful if swallowed or in contact with skin.[8] The primary toxicological concern arises from both the tin component, which can affect organs with prolonged exposure, and the oxalate ion.[7][9]

| Toxicity Metric | Value | Species | Route | References |

| LD50 (Median Lethal Dose) | 3620 mg/kg | Rat | Oral | [4][8] |

| LD50 (Median Lethal Dose) | 3400 mg/kg | Rat | Oral | [10] |

Note on Toxicity Values: The slight variation in reported LD50 values is common and can depend on the specific experimental conditions.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Tin(II) oxalate has the following GHS classifications:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | References |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | [8][11] | |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Warning | [8][11] | |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage | Danger | [6][11][12] | |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | Danger | [2][11] | |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Danger | [6][12] | |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Warning | [6][11] | |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure | Danger | [6][9] |

Experimental Protocols

Acute Oral Toxicity (LD50) Determination (Based on OECD Test Guideline 401)

The reported oral LD50 value for tin(II) oxalate in rats was likely determined following a protocol similar to the now-rescinded OECD Test Guideline 401 or its subsequent alternatives (e.g., OECD 420, 423, 425).[1][9][10] These guidelines are internationally recognized standards for assessing the acute toxicity of chemicals.[4][8]

Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.[9]

Methodology:

-

Test Animals: Healthy, young adult laboratory rats of a single strain are used.[2][9] Both sexes may be used, but studies often use a single sex, typically females, as they can be more sensitive.[13]

-

Housing and Acclimatization: Animals are housed in controlled conditions with a specific temperature (around 22°C ± 3°C) and humidity (30-70%).[9] They are allowed to acclimatize to the laboratory conditions before the study begins.

-

Dose Preparation: The test substance, tin(II) oxalate, is typically prepared as a solution or suspension in a suitable vehicle (e.g., water or a corn oil).

-

Administration: The substance is administered in graduated doses to several groups of fasted animals.[9][13] A single dose is given to each animal via oral gavage.[9]

-

Observation: Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea, lethargy), and changes in body weight for a period of at least 14 days.[5][9]

-

Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy to identify any pathological changes.[9]

-

Data Analysis: The LD50 is calculated statistically as the dose that is expected to cause death in 50% of the test animals.[9]

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling of tin(II) oxalate is crucial to minimize exposure and ensure laboratory safety. The following diagram illustrates the recommended workflow for handling this compound.

Caption: A workflow diagram illustrating the key steps for the safe handling of tin(II) oxalate.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary. The following decision tree outlines the recommended emergency response procedures.

Caption: A decision tree for emergency response to incidents involving tin(II) oxalate.

Fire and Explosion Data

Tin(II) oxalate is not flammable.[10] However, in the event of a fire, suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8] Firefighters should wear self-contained breathing apparatus.[4][8] Upon thermal decomposition, it can release irritating gases and vapors, including carbon oxides and tin/tin oxides.[4][14]

Storage and Disposal

Storage: Store tin(II) oxalate in a cool, dry, and well-ventilated place.[8][14] Keep the container tightly closed.[4][8]

Disposal: Dispose of unused product and contaminated packaging as hazardous waste in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains.[4][8]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling any chemical.

References

- 1. scribd.com [scribd.com]

- 2. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 3. Tin(II) oxalate - Wikipedia [en.wikipedia.org]

- 4. oecd.org [oecd.org]

- 5. dtsc.ca.gov [dtsc.ca.gov]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. oecd.org [oecd.org]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]

- 13. fda.gov [fda.gov]

- 14. oecd.org [oecd.org]

Spectroscopic Characterization of Stannous Oxalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of stannous oxalate (SnC₂O₄), with a specific focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Stannous oxalate is a compound of interest in various fields, including its use as a catalyst and as a precursor in the synthesis of tin-based materials. Understanding its vibrational properties through spectroscopic techniques is crucial for quality control, reaction monitoring, and material characterization.

Introduction to the Vibrational Spectroscopy of Stannous Oxalate

Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful analytical tool for elucidating the molecular structure and bonding within stannous oxalate. These methods probe the vibrational modes of the molecule, providing a unique spectral fingerprint. The infrared and Raman spectra of anhydrous tin(II) oxalate have been recorded and analyzed based on its structural characteristics.[1][2]

FTIR spectroscopy measures the absorption of infrared radiation by the sample, exciting molecular vibrations such as stretching and bending. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. Together, these complementary techniques offer a detailed understanding of the material's chemical composition and structure.

Synthesis of Stannous Oxalate for Spectroscopic Analysis

For reliable spectroscopic characterization, the synthesis of high-purity stannous oxalate is a critical first step. A common and effective method is the precipitation reaction between a soluble tin(II) salt, such as stannous chloride (SnCl₂), and oxalic acid (H₂C₂O₄) or a soluble oxalate salt.

A general protocol involves the controlled addition of an oxalic acid solution to a stannous chloride solution. To prevent the oxidation of Sn(II) to Sn(IV), it is often beneficial to carry out the reaction under an inert atmosphere. The resulting white precipitate of stannous oxalate is then filtered, washed thoroughly to remove any by-products, and dried under vacuum.

Experimental Protocols for Spectroscopic Characterization

While the precise experimental parameters can vary between laboratories, the following sections outline generalized protocols for the FTIR and Raman analysis of stannous oxalate, based on standard practices for inorganic compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely used technique for identifying the functional groups present in a molecule.

Methodology:

-

Sample Preparation: A small amount of the dried stannous oxalate powder is intimately mixed with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the powder is simply pressed against the ATR crystal.

-

Instrumentation: A benchtop FTIR spectrometer is used for analysis.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Multiple scans are often co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹). The positions and relative intensities of the absorption bands are then analyzed and compared with reference spectra.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing the vibrations of non-polar bonds.

Methodology:

-

Sample Preparation: A small amount of the stannous oxalate powder is placed in a sample holder, such as a glass capillary tube or a well on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG laser) and a sensitive detector is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a similar spectral range to FTIR, presented as Raman intensity versus Raman shift (cm⁻¹).

-

Data Analysis: The positions, intensities, and polarization of the Raman bands are analyzed to identify the vibrational modes of the sample.

Spectroscopic Data and Interpretation

The vibrational spectra of stannous oxalate are characterized by bands corresponding to the internal vibrations of the oxalate anion (C₂O₄²⁻) and vibrations involving the tin-oxygen (Sn-O) bonds. The following tables summarize the key FTIR and Raman bands for stannous oxalate, compiled from available literature.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| ~1644 - 1632 | Strong | Asymmetric C=O stretching |

| ~1430 | Medium | Symmetric C-O stretching + C-C stretching |

| ~1310 | Strong | Symmetric C-O stretching |

| ~800 | Medium | O-C=O bending + C-C stretching |

| ~480 | Medium | Ring deformation + Sn-O stretching |

| ~428 | Medium | Sn-O stretching |

Note: The IR spectrum of stannous oxalate can show vibrations due to the oxalate ion at approximately 1644, 1632, 1430, and 1310 cm⁻¹.[3] Two peaks observed at 480 and 428 cm⁻¹ could be attributable to the ring deformation and Sn-O stretching.[4]

Raman Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| ~1617 | - | Asymmetric C=O stretching |

| ~1480 | Strong | Symmetric C-O stretching |

| ~900 | Strong | C-C stretching |

| ~500 | Medium | O-C=O bending |

| Below 400 | - | Lattice modes and Sn-O vibrations |

Note: The assignment of vibrational modes is based on comparisons with other metal oxalates and theoretical calculations.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of stannous oxalate.

Caption: General workflow for the synthesis and spectroscopic characterization of stannous oxalate.

Conclusion

FTIR and Raman spectroscopy are indispensable techniques for the characterization of stannous oxalate. This guide has provided an overview of the synthesis, experimental protocols, and interpretation of the spectroscopic data for this compound. The provided data and workflows serve as a valuable resource for researchers and professionals in drug development and materials science who are working with stannous oxalate. Accurate spectroscopic analysis is fundamental for ensuring the quality and purity of the material, which is essential for its various applications.

References

Thermogravimetric Analysis of Tin(II) Oxalate Decomposition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition of tin(II) oxalate (SnC₂O₄) as characterized by thermogravimetric analysis (TGA). This guide provides detailed experimental protocols, presents quantitative data in a structured format, and illustrates key processes through diagrams to facilitate a comprehensive understanding of the material's thermal behavior.

Introduction to the Thermal Decomposition of Tin(II) Oxalate

Tin(II) oxalate is a metal organic compound that undergoes decomposition upon heating. The nature of this decomposition, including the intermediate and final products, is highly dependent on the experimental conditions, particularly the surrounding atmosphere. Understanding the thermal stability and decomposition pathway of tin(II) oxalate is crucial for its applications in various fields, including the synthesis of tin oxides, which are important materials in catalysis, gas sensing, and energy storage. Thermogravimetric analysis is a fundamental technique for studying these processes, providing quantitative information about mass changes as a function of temperature.

Experimental Protocols

A detailed and reproducible experimental protocol is critical for obtaining reliable TGA data. The following section outlines the necessary steps for the synthesis of tin(II) oxalate and its subsequent analysis by TGA.

Synthesis of Tin(II) Oxalate

A common method for synthesizing tin(II) oxalate is through a double decomposition reaction.[1]

Materials:

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 0.5 M SnCl₂ solution by dissolving tin(II) chloride dihydrate in 0.1 M HCl aqueous solution to prevent hydrolysis.

-

Prepare a 0.5 M H₂C₂O₄ solution by dissolving oxalic acid dihydrate in deionized water.

-

Heat the SnCl₂ solution to approximately 323 K (50 °C) in a water bath.[1]

-

Slowly add the H₂C₂O₄ solution to the heated SnCl₂ solution with constant stirring.

-

A white precipitate of tin(II) oxalate will form. Continue stirring for a designated period to ensure complete precipitation.

-

Filter the precipitate using a vacuum filtration setup.

-

Wash the collected tin(II) oxalate precipitate with deionized water and then with ethanol to remove any unreacted precursors and impurities.

-

Dry the final product in a vacuum desiccator at room temperature.[2]

Thermogravimetric Analysis (TGA) Protocol

The following protocol describes the TGA of the synthesized tin(II) oxalate.

Instrumentation:

-

A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried tin(II) oxalate powder into a TGA crucible (e.g., alumina or platinum). Ensure the sample is evenly distributed at the bottom of the crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Select the desired atmosphere: either an inert gas (e.g., nitrogen, argon) or an oxidizing gas (e.g., air, oxygen) at a constant flow rate (e.g., 80-100 cm³/min).[3]

-

-

TGA Program:

-

Heating Rate (β): Set a linear heating rate, typically in the range of 5-20 K/min. A common rate is 10 K/min.[3]

-

Temperature Range: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition, for example, up to 900 K.

-

-

Data Acquisition: Record the sample mass as a function of temperature. The instrument software will typically also provide the derivative of the mass change curve (DTG), which shows the rate of mass loss.

Data Presentation

The quantitative data from the TGA of tin(II) oxalate decomposition is summarized below. The decomposition process is typically a multi-step event, and the temperature ranges and mass losses can vary depending on the experimental conditions.

Table 1: TGA Data for Tin(II) Oxalate Decomposition in an Oxidizing Atmosphere (Air)

| Decomposition Step | Temperature Range (K) | Mass Loss (%) | Proposed Reaction |

| Dehydration (if hydrated) | ~373 - 473 | Variable | SnC₂O₄·nH₂O → SnC₂O₄ + nH₂O |

| Oxidative Decomposition | ~520 - 625 | ~28-30% | SnC₂O₄ + O₂ → SnO₂ + 2CO₂ |

Note: The decomposition in air is a complex process that may involve the formation of intermediate species. The final product is typically tin(IV) oxide (SnO₂).

Table 2: TGA Data for Tin(II) Oxalate Decomposition in an Inert Atmosphere (Nitrogen)

| Decomposition Step | Temperature Range (K) | Mass Loss (%) | Proposed Reaction |

| Decomposition | ~520 - 625 | ~28% | SnC₂O₄ → SnO + CO + CO₂ |

Note: In an inert atmosphere, the decomposition of tin(II) oxalate is expected to yield tin(II) oxide (SnO) and a mixture of carbon monoxide and carbon dioxide.[2]

Visualization of Processes

Diagrams illustrating the experimental workflow and decomposition pathways can aid in understanding the complex processes involved in the TGA of tin(II) oxalate.

Caption: Experimental workflow for the TGA of tin(II) oxalate.

Caption: Decomposition pathways of tin(II) oxalate.

Discussion of Decomposition Mechanism

The thermal decomposition of tin(II) oxalate is a complex solid-state reaction. The mechanism can be influenced by factors such as particle size and morphology of the starting material.[1][4]

In an oxidizing atmosphere (air) , the decomposition is characterized by a phase boundary controlled reaction.[1][4] The initial reaction on the surface of the particles can form a product layer that inhibits the diffusion of gases.[1][4] The reaction then proceeds in an autocatalytic manner as channels for gaseous diffusion are created.[1] The overall process involves the oxidation of tin(II) to tin(IV), leading to the formation of tin(IV) oxide (SnO₂) as the final solid product.

In an inert atmosphere (nitrogen) , the decomposition proceeds without oxidation. The oxalate group breaks down to form gaseous products, primarily carbon monoxide (CO) and carbon dioxide (CO₂), leaving behind tin(II) oxide (SnO) as the solid residue.[2] Some studies suggest the formation of tin carbonate as an intermediate.[2]

The activation energy for the oxidative decomposition has been reported to be in the range of 100-250 kJ/mol, with variations observed at different stages of the reaction.[1]

Conclusion

This technical guide provides a comprehensive overview of the thermogravimetric analysis of tin(II) oxalate decomposition. The detailed experimental protocols, summarized quantitative data, and illustrative diagrams offer a valuable resource for researchers and scientists. The decomposition of tin(II) oxalate is a multi-faceted process sensitive to the experimental atmosphere, leading to different tin oxide products. A thorough understanding and control of the decomposition process are essential for the targeted synthesis of tin-based materials with desired properties.

References

An In-depth Technical Guide to the Coordination Chemistry of Tin(II) with Oxalate Ligands

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The coordination chemistry of tin(II) with oxalate ligands is a field of significant academic and industrial interest, driven by the diverse structural possibilities and potential applications of the resulting complexes. This guide provides a comprehensive overview of the fundamental principles governing the interaction between Sn(II) and oxalate ions, detailing the synthesis, structure, and characterization of the resulting coordination compounds. Particular emphasis is placed on the stereochemically active 5s² lone pair of electrons on the tin(II) center, which plays a crucial role in determining the geometry and reactivity of these complexes. This document summarizes key quantitative data, provides detailed experimental protocols for the synthesis and analysis of tin(II) oxalate compounds, and explores their potential relevance in various applications, including drug development.

Introduction

Tin(II), with its unique electronic configuration ([Kr]4d¹⁰5s²5p⁰), presents a fascinating case in coordination chemistry. The presence of a non-bonding pair of electrons (lone pair) in the outermost shell profoundly influences the coordination geometry, leading to distorted structures and, in some cases, hemilability. The oxalate anion (C₂O₄²⁻), a versatile dicarboxylate ligand, can act as a bidentate chelating agent or a bridging ligand, facilitating the formation of mononuclear, binuclear, and polynuclear tin(II) complexes. Understanding the interplay between the electronic properties of the tin(II) center and the coordinating behavior of the oxalate ligand is critical for the rational design of novel materials and therapeutic agents.

Structural Chemistry of Tin(II) Oxalate Complexes

The coordination of oxalate to tin(II) can result in a variety of structural motifs, from simple salts to complex polymeric networks. The stereochemically active lone pair of electrons on the Sn(II) atom typically occupies a coordination site, leading to distorted polyhedra.

Mononuclear Complexes

In the presence of an excess of oxalate, mononuclear complexes such as [Sn(C₂O₄)₂]²⁻ can be formed. In these species, the tin(II) ion is typically coordinated by two bidentate oxalate ligands. The lone pair of electrons on the tin atom influences the overall geometry, which is often described as a distorted trigonal bipyramid or a square pyramid, with the lone pair occupying one of the coordination sites.

Polymeric Complexes

The simple tin(II) oxalate, Sn(C₂O₄), is a polymeric solid. In its anhydrous form, it exhibits a two-dimensional network structure where each tin atom is coordinated by two oxygen atoms from two different oxalate groups. The oxalate ions act as bridging ligands, connecting the tin(II) centers. The coordination environment around the tin atom is highly distorted due to the influence of the lone pair.

A common structural feature in tin(II) oxalates is the Sn₂O₂ four-membered ring, where two tin atoms are bridged by two oxygen atoms from the oxalate ligands.

Quantitative Data

The following tables summarize key quantitative data for representative tin(II) oxalate complexes, compiled from various crystallographic and spectroscopic studies.

Table 1: Crystallographic Data for Selected Tin(II) Oxalate Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| Sn(C₂O₄) | Monoclinic | P2₁/c | 6.136 | 7.423 | 5.088 | 108.4 | 4 | |

| K₂[Sn(C₂O₄)₂]·H₂O | Monoclinic | P2₁/n | 7.892 | 11.543 | 7.924 | 98.85 | 4 | |

| (NH₄)₂[Sn(C₂O₄)₂]·H₂O | Orthorhombic | Pnma | 11.987 | 7.965 | 11.123 | - | 4 |

Table 2: Selected Bond Lengths and Angles for Sn(C₂O₄)

| Bond | Length (Å) | Angle | Degree (°) |

| Sn-O1 | 2.23 | O1-Sn-O2 | 76.5 |

| Sn-O2 | 2.26 | O1-Sn-O4 | 82.1 |

| Sn-O3 | 2.98 | O2-Sn-O4 | 145.3 |

| Sn-O4 | 2.31 | O1-Sn-O3 | 130.2 |

Data obtained from single-crystal X-ray diffraction studies.

Table 3: Infrared Spectroscopic Data for Sn(C₂O₄)

| Wavenumber (cm⁻¹) | Assignment |

| ~1640 | νₐₛ(C=O) |

| ~1360 | νₛ(C-O) + ν(C-C) |

| ~1315 | νₛ(C-O) + δ(O-C=O) |

| ~800 | δ(O-C=O) + ν(Sn-O) |

| ~500 | ν(Sn-O) + ring deformation |

Assignments are based on comparisons with other metal oxalates.

Experimental Protocols

Synthesis of Anhydrous Tin(II) Oxalate (SnC₂O₄)

This protocol describes a common method for the preparation of anhydrous tin(II) oxalate.

Materials:

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 0.5 M solution of SnCl₂·2H₂O in deionized water. A small amount of HCl may be added to prevent hydrolysis of the tin(II) salt.

-

Prepare a 0.5 M solution of H₂C₂O₄·2H₂O in deionized water.

-

Slowly add the oxalic acid solution to the tin(II) chloride solution with constant stirring. A white precipitate of tin(II) oxalate will form immediately.

-

Continue stirring the mixture at room temperature for 1 hour to ensure complete precipitation.

-

Isolate the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted starting materials and chloride ions.

-

Finally, wash the precipitate with ethanol to facilitate drying.

-

Dry the product in a desiccator over anhydrous CaCl₂ or in an oven at 80-100 °C to obtain anhydrous SnC₂O₄.

Synthesis of Potassium bis(oxalato)stannate(II) monohydrate (K₂[Sn(C₂O₄)₂]·H₂O)

Materials:

-

Tin(II) oxalate (SnC₂O₄)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Deionized water

Procedure:

-

Suspend a known amount of SnC₂O₄ in a minimal amount of deionized water.

-

Prepare a saturated solution of potassium oxalate in deionized water.

-

Add the potassium oxalate solution to the tin(II) oxalate suspension in a 2:1 molar ratio of oxalate to tin.

-

Heat the mixture gently with stirring until the tin(II) oxalate dissolves completely, forming a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Crystals of K₂[Sn(C₂O₄)₂]·H₂O will form upon slow evaporation of the solvent.

-

Isolate the crystals by filtration, wash with a small amount of cold deionized water, and air dry.

Visualization of Key Concepts

Coordination of Oxalate to Tin(II)

The following diagram illustrates the bidentate chelating and bridging coordination modes of the oxalate ligand with tin(II) centers, highlighting the role of the stereochemically active lone pair.

Caption: Tin(II) oxalate coordination modes.

Experimental Workflow for Synthesis and Characterization

The logical flow for the synthesis and characterization of tin(II) oxalate complexes is depicted below.

Caption: Synthesis and characterization workflow.

Relevance to Drug Development

While the direct application of simple tin(II) oxalates in drug development is not widespread, the principles of their coordination chemistry are relevant. Tin-based compounds have been investigated for their anticancer and antimicrobial properties. The ability of tin(II) to coordinate to biological ligands, such as amino acids and peptides, suggests that tin(II) oxalate complexes could serve as precursors for the synthesis of more complex, biologically active molecules.

The oxalate ligand itself is of interest due to its presence in various biological systems and its ability to modulate the bioavailability and toxicity of metal ions. The study of tin(II) oxalate complexes can provide insights into the behavior of tin in biological environments and inform the design of tin-based drugs with improved efficacy and reduced toxicity. For instance, the controlled release of Sn(II) ions from a coordination complex could be a strategy for delivering the active agent to a target site.

Further research is warranted to explore the potential of mixed-ligand tin(II) complexes containing oxalate and other biologically active ligands for therapeutic applications.

Conclusion

The coordination chemistry of tin(II) with oxalate ligands is characterized by a rich structural diversity, governed by the stereochemically active lone pair of the tin(II) center and the versatile coordinating ability of the oxalate anion. This guide has provided a summary of the key structural features, quantitative data, and experimental methodologies relevant to this class of compounds. While direct applications in drug development are still emerging, the fundamental understanding of these systems provides a solid foundation for the future design of novel tin-based materials and therapeutic agents. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals working in this exciting area of inorganic and medicinal chemistry.

physical and chemical properties of anhydrous tin(ii) oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous tin(II) oxalate (SnC₂O₄). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodologies.

Physical Properties

Anhydrous tin(II) oxalate is a colorless or white crystalline powder.[1][2] It is generally insoluble in water and acetone but demonstrates solubility in dilute hydrochloric acid.[2][3] The compound is also known to be hygroscopic, readily absorbing moisture from the air.[1][4]

Table 1: Quantitative Physical Properties of Anhydrous Tin(II) Oxalate

| Property | Value | References |

| Molecular Formula | C₂O₄Sn | [3][5][6] |

| Molecular Weight | 206.73 g/mol | [1][3][5][6] |

| Appearance | Colorless crystals, white powder | [1][2][7] |

| Density | 3.56 g/cm³ | [2][3][6] |

| Melting Point | 280 °C (decomposes) | [2][3][6] |

| Water Solubility | 0.5 g/L | [2][3] |

| CAS Number | 814-94-8 | [1][2][3][5] |

Chemical Properties and Reactivity

Tin(II) oxalate is a moderately toxic inorganic compound that serves as a versatile catalyst and precursor in various chemical syntheses.[3] It is sensitive to oxidation, particularly in non-inert atmospheres, and should be stored accordingly.[1]

Thermal Decomposition

Upon heating, anhydrous tin(II) oxalate undergoes thermal decomposition. In an inert atmosphere, it decomposes to form tin(II) oxide (SnO) and gaseous carbon monoxide and carbon dioxide.[1] In the presence of air, the decomposition can be more complex, with an exothermic effect around 370°C, leading to the formation of tin(IV) oxide (SnO₂) due to the oxidation of Sn²⁺ to Sn⁴⁺ and CO to CO₂.[8] Studies using differential thermal analysis (DTA) and thermogravimetric analysis (TGA) have shown that the decomposition in air occurs in the temperature range of 520–625 K, proceeding through a tin carbonate intermediate before yielding the final products.[9]

Caption: Thermal decomposition pathways of tin(II) oxalate.

Reaction with Acids and Bases

Tin(II) oxalate reacts with dilute hydrochloric acid to form tin(II) chloride and oxalic acid.[1] It also reacts with aqueous ammonia, a base, to produce tin(II) oxide.[1]

Caption: Reactions of tin(II) oxalate with acid and base.

Experimental Protocols

Synthesis of Anhydrous Tin(II) Oxalate

A common laboratory-scale synthesis involves the precipitation reaction between a soluble tin(II) salt, such as stannous chloride (SnCl₂), and oxalic acid (H₂C₂O₄) or a soluble oxalate salt like ammonium oxalate.[1]

Protocol via Reaction of Stannous Chloride with Oxalic Acid: [1]

-

Dissolve 63 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in 150 g of distilled water at 60°C.

-

Gradually add 211.5 g of a tin(II) chloride solution (containing 44.8% SnCl₂ and ≤10% free acid) to the oxalic acid solution over a period of 1 hour with continuous stirring. This should be performed under an inert atmosphere to prevent the oxidation of Sn(II) to Sn(IV).

-

The resulting mixture will be acidic, with a pH of approximately 1.

-

Cool the mixture to 26°C while continuing to stir for 60 minutes.

-

A white crystalline precipitate of tin(II) oxalate will form.

-

Filter the precipitate and wash thoroughly with distilled water to remove any byproducts, such as chloride ions.

-

Dry the resulting product in a vacuum desiccator to obtain anhydrous tin(II) oxalate.

Caption: Experimental workflow for the synthesis of tin(II) oxalate.

Characterization Techniques

For quality control and structural confirmation, the following analytical techniques are recommended:

-

X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the synthesized tin(II) oxalate.[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrations of the oxalate ligand, such as the C=O stretching frequency around 1600 cm⁻¹.[1]

-

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): To study the thermal stability and decomposition profile of the compound.[9]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the tin content and confirm the stoichiometry of the product.[1]

Safety and Handling

Tin(II) oxalate is classified as a harmful substance.[10] It is moderately toxic if ingested and can cause irritation to the skin, eyes, and respiratory system.[3][4][7][11] Chronic exposure may lead to organ toxicity.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4][7]

-

Due to its hygroscopic and oxidative nature, it is best stored under an inert atmosphere (e.g., argon).[1]

-

Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, when handling the powder.[7][11][12]

References

- 1. Tin(II) oxalate | 814-94-8 | Benchchem [benchchem.com]

- 2. Tin(II) oxalate - Wikipedia [en.wikipedia.org]

- 3. Stannous oxalate | 814-94-8 [chemicalbook.com]

- 4. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 5. Tin(II) oxalate | 814-94-8 | FT28283 | Biosynth [biosynth.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. researchgate.net [researchgate.net]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. gelest.com [gelest.com]

- 12. Tin(II) oxalate 98 814-94-8 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Preparing Tin Oxide Thin Films Using Tin(II) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin oxide (SnO₂) is a versatile n-type semiconductor with a wide bandgap (typically around 3.6 eV), high optical transparency in the visible region, and significant electrical conductivity. These properties make it a material of interest for a wide range of applications, including transparent conducting electrodes in solar cells and displays, gas sensors, and as a component in various electronic devices.

While various precursors are available for the synthesis of tin oxide thin films, tin(II) oxalate (SnC₂O₄) offers a viable and effective alternative. The use of tin(II) oxalate as a precursor can be advantageous due to its decomposition into tin oxide at relatively moderate temperatures, yielding films with desirable characteristics. This document provides detailed application notes and protocols for the preparation of tin oxide thin films using tin(II) oxalate as the primary precursor, focusing on sol-gel spin coating and spray pyrolysis techniques.

Chemical Transformation of Tin(II) Oxalate to Tin Oxide

The formation of tin oxide from tin(II) oxalate is primarily a thermal decomposition process. When heated, tin(II) oxalate decomposes to form tin(II) oxide (SnO) and carbon dioxide (CO₂). In the presence of an oxidizing agent, such as oxygen in the air during annealing, the tin(II) oxide is further oxidized to the more stable tin(IV) oxide (SnO₂).

The overall chemical transformation can be summarized by the following reaction:

SnC₂O₄(s) + O₂(g) → SnO₂(s) + 2CO₂(g)

This decomposition and oxidation process is central to the formation of the desired tin oxide thin film.

Caption: Thermal Decomposition Pathway of Tin(II) Oxalate to Tin(IV) Oxide.

Experimental Protocols

This section details the protocols for preparing tin oxide thin films using tin(II) oxalate via sol-gel spin coating and spray pyrolysis methods.

Protocol 1: Sol-Gel Spin Coating Method

This method involves the deposition of a sol-gel solution containing the tin(ii) oxalate precursor onto a substrate, followed by spinning to create a uniform thin film and subsequent annealing.

Materials and Equipment:

-

Tin(II) oxalate (SnC₂O₄) powder

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Deionized (DI) water

-

Glass or silicon substrates

-

Spin coater

-

Hotplate

-

Tube furnace or muffle furnace

Precursor Solution Preparation:

-

Prepare a precursor solution by dissolving tin(II) oxalate in a mixture of hydrogen peroxide and deionized water. A typical formulation involves adding 155 mg of tin(II) oxalate to a solution containing 250 µL of H₂O₂ and 750 µL of deionized water[1].

-

Stir the mixture vigorously until the tin(II) oxalate is fully dissolved, resulting in a clear and stable precursor solution.

Thin Film Deposition and Annealing:

-

Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and DI water).

-

Dispense a small amount of the precursor solution onto the center of the substrate.

-

Spin coat the solution at a speed of 3000-5000 rpm for 30-60 seconds to achieve a uniform film.

-

Dry the coated substrate on a hotplate at 100-150°C for 10-15 minutes to evaporate the solvent.

-

Repeat the coating and drying steps if a thicker film is desired.

-

Anneal the films in a furnace at a temperature ranging from 300°C to 600°C for 1-2 hours in an air or oxygen atmosphere to induce crystallization and remove organic residues.

Caption: Experimental Workflow for Sol-Gel Spin Coating of Tin Oxide Thin Films.

Protocol 2: Spray Pyrolysis Method

Spray pyrolysis is a deposition technique where a thin film is formed by spraying a solution onto a heated substrate, leading to the decomposition of the precursor and the formation of the desired material.

Materials and Equipment:

-

Tin(II) oxalate (SnC₂O₄) powder

-

Suitable solvent (e.g., deionized water, ethanol, or a mixture)

-

Spray pyrolysis setup (including spray nozzle, precursor solution container, and substrate heater)

-

Glass or other suitable substrates

Precursor Solution Preparation:

-

Prepare a dilute solution of tin(II) oxalate in a suitable solvent. The concentration can be varied, but a typical starting point is in the range of 0.05 M to 0.2 M. Due to the limited solubility of tin(II) oxalate in water, the addition of a small amount of acid (e.g., HCl) may be necessary to achieve complete dissolution[2].

-

Stir the solution until the precursor is fully dissolved.

Thin Film Deposition:

-

Preheat the substrates to the desired deposition temperature, typically in the range of 350°C to 500°C[3].

-

Set the spray pyrolysis parameters, including the spray rate (e.g., 5-10 ml/min), carrier gas pressure (e.g., compressed air at 1-2 bar), and nozzle-to-substrate distance (e.g., 20-30 cm)[3].

-

Spray the precursor solution onto the heated substrates. The precursor will decompose upon contact with the hot surface, forming a tin oxide film.

-

Continue the spray process until the desired film thickness is achieved.

-

Allow the films to cool down to room temperature. A post-deposition annealing step, similar to the one described in the spin coating protocol, can be performed to improve the crystallinity and properties of the films.

Data Presentation

The properties of tin oxide thin films are highly dependent on the deposition parameters, particularly the annealing temperature and precursor concentration. The following tables summarize the expected trends and reported values for tin oxide films.

Table 1: Effect of Annealing Temperature on Tin Oxide Thin Film Properties

| Annealing Temperature (°C) | Crystallite Size (nm) | Optical Bandgap (eV) | Transmittance (%) | Sheet Resistance (Ω/sq) | Reference(s) |

| As-deposited | Amorphous | ~3.84 | >90 | High | [4] |

| 300 | - | ~3.5 - 3.7 | ~71-82 | - | |

| 400 | ~8-15 | ~3.75 | ~80-90 | Moderate | [5] |

| 500 | ~20-35 | ~3.87 | ~85-92 | Low | [6] |

| 600 | >30 | ~3.83 | >85 | Low | [6] |

Note: The data presented is a compilation from various studies on tin oxide thin films and may not be exclusively from tin(ii) oxalate precursors due to limited available data. However, the general trends are expected to be similar.

Table 2: Effect of Precursor Concentration on Tin Oxide Thin Film Properties (by Spin Coating)

| Precursor Concentration (M) | Film Thickness (nm) | Optical Bandgap (eV) | Transmittance (%) | Reference(s) |

| 0.25 | Thinner | Higher | ~89.9 | [5] |

| 0.50 | Intermediate | Intermediate | Lower | [5] |

| 0.75 | Thicker | Lower | Lower | [5] |

Influence of Experimental Parameters on Film Properties

The key experimental parameters that influence the final properties of the tin oxide thin films are the precursor concentration, the deposition method and its associated parameters, and the post-deposition annealing conditions.

Caption: Logical Relationship between Experimental Parameters and Tin Oxide Film Properties.

An increase in precursor concentration generally leads to thicker films, which can result in lower optical transmittance[5]. The annealing temperature plays a crucial role in the crystallization of the tin oxide films. Higher annealing temperatures typically lead to larger crystallite sizes, improved crystallinity, and consequently, lower electrical resistivity[6]. The choice of deposition method and its parameters, such as spin speed or spray rate, directly influences the film thickness and uniformity, which in turn affects all other properties.

Conclusion

The use of tin(II) oxalate as a precursor provides a reliable route for the fabrication of high-quality tin oxide thin films. By carefully controlling the precursor solution preparation, deposition technique, and annealing conditions, the structural, optical, and electrical properties of the resulting films can be tailored to meet the requirements of various applications. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists working in this field.

References

Application Notes and Protocols: Catalytic Activity of Tin(II) Oxalate in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) oxalate (SnC₂O₄) is a highly effective and versatile Lewis acid catalyst for esterification reactions. Its application spans the synthesis of various esters, including plasticizers like dioctyl phthalate (DOP) and dioctyl adipate (DOA), as well as the production of polyesters such as poly(trimethylene terephthalate) (PTT). As an inorganic tin compound, stannous oxalate presents a lower toxicity profile compared to some organotin catalysts.[1] It is recognized for its high catalytic activity, often allowing for lower reaction temperatures and shorter reaction times compared to other catalysts, which helps in preserving the color of the final product.[2] This document provides detailed application notes, experimental protocols, and a mechanistic overview of tin(II) oxalate's catalytic role in esterification.

Catalytic Performance and Data

Tin(II) oxalate has demonstrated superior catalytic activity in polyesterification compared to other commonly used tin-based catalysts. A study on the synthesis of poly(trimethylene terephthalate) (PTT) highlighted its efficiency in both the esterification and polycondensation stages.

Table 1: Comparative Catalytic Activity in PTT Synthesis[3]

| Catalyst | Esterification Water Collection (mL) | Polycondensation Time (min) | Final Polymer Intrinsic Viscosity (dL/g) |

| Tin(II) Oxalate | 48.5 | 165 | 0.92 |

| Tetrabutyl Titanate (TBT) | 45.0 | 205 | 0.85 |

| Dibutyltin Oxide (DBTO) | 47.5 | 180 | 0.90 |

| Stannous Octoate (SOC) | 48.0 | 170 | 0.91 |

This data illustrates that tin(II) oxalate leads to a higher yield of water in the esterification step (indicating a more complete reaction) and results in a polymer with the highest intrinsic viscosity in a shorter polycondensation time, signifying its high catalytic efficiency.[3]

Mechanistic Overview: Lewis Acid Catalysis

The catalytic activity of tin(II) oxalate in esterification reactions proceeds through a Lewis acid mechanism. The tin(II) ion, with its vacant 5d orbitals, acts as an electron acceptor.[4] It coordinates with the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the catalyst.

Caption: Proposed catalytic cycle for tin(II) oxalate in esterification.

Experimental Protocols

The following are detailed protocols for the synthesis of a polyester and a common plasticizer using tin(II) oxalate as the catalyst.

Protocol 1: Synthesis of Poly(trimethylene terephthalate) (PTT)

This protocol is based on the comparative study where tin(II) oxalate was found to be a highly effective catalyst.[3]

Materials:

-

Terephthalic acid (TPA)

-

1,3-Propanediol (PDO)

-

Tin(II) oxalate (catalyst)

-

Antioxidant (e.g., triphenyl phosphite)

Equipment:

-

Jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and a collection flask for distillate.

-

Vacuum pump

-

Heating mantle with temperature controller

Procedure:

-

Charging the Reactor: Charge the reactor with terephthalic acid and 1,3-propanediol in a molar ratio of 1:1.2.

-

Catalyst Addition: Add tin(II) oxalate at a concentration of 0.05-0.1% by weight of the terephthalic acid. Add a small amount of antioxidant (e.g., 0.05 wt%).

-

Esterification Stage:

-

Start stirring and purge the reactor with nitrogen.

-

Heat the mixture to 240-260°C under atmospheric pressure.

-

Water will be generated as a byproduct of the esterification reaction and should be continuously collected in the distillation flask.

-

Monitor the reaction by measuring the amount of water collected. The esterification is considered complete when the theoretical amount of water has been collected (typically after 2-3 hours).

-

-

Polycondensation Stage:

-

Once the esterification is complete, gradually apply a vacuum to the system, reducing the pressure to below 1 torr.

-